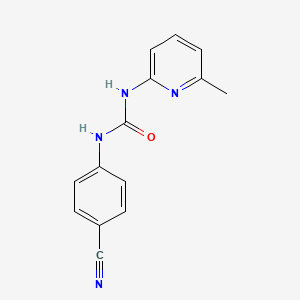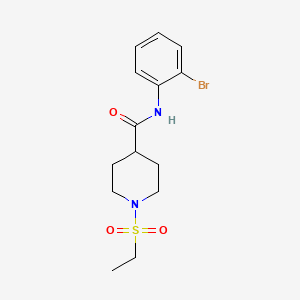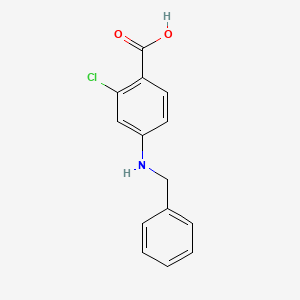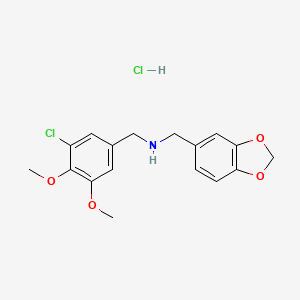
N-(4-cyanophenyl)-N'-(6-methyl-2-pyridinyl)urea
Übersicht
Beschreibung
N-(4-cyanophenyl)-N'-(6-methyl-2-pyridinyl)urea, also known as CPMP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPMP is a potent inhibitor of several enzymes and has been shown to have a variety of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
N-(4-cyanophenyl)-N'-(6-methyl-2-pyridinyl)urea has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of several enzymes, including protein kinase C and cyclin-dependent kinases. This compound has also been investigated for its potential as an anticancer agent, as it has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
N-(4-cyanophenyl)-N'-(6-methyl-2-pyridinyl)urea exerts its effects by inhibiting the activity of various enzymes. For example, it has been shown to inhibit the activity of protein kinase C by binding to its catalytic domain. This inhibition leads to a decrease in the phosphorylation of various proteins, which can have downstream effects on cellular signaling pathways. This compound has also been shown to inhibit the activity of cyclin-dependent kinases, which are involved in the regulation of the cell cycle.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth and proliferation of cancer cells. This compound has also been shown to have neuroprotective effects, as it can inhibit the formation of amyloid beta plaques, which are associated with Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-cyanophenyl)-N'-(6-methyl-2-pyridinyl)urea has several advantages for use in lab experiments. It is a potent inhibitor of various enzymes, which makes it a useful tool for studying cellular signaling pathways. This compound is also relatively easy to synthesize and purify, which makes it readily available for use in experiments. However, there are also some limitations to the use of this compound in lab experiments. For example, it may not be suitable for use in certain cell types or experimental systems, and its effects may be influenced by other factors such as pH or temperature.
Zukünftige Richtungen
There are several future directions for research on N-(4-cyanophenyl)-N'-(6-methyl-2-pyridinyl)urea. One area of interest is its potential as an anticancer agent, as it has been shown to have promising effects in preclinical studies. Additionally, this compound may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, and further research in this area is warranted. Finally, there may be potential for the development of new inhibitors based on the structure of this compound, which could have even greater potency and specificity for their target enzymes.
Eigenschaften
IUPAC Name |
1-(4-cyanophenyl)-3-(6-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-10-3-2-4-13(16-10)18-14(19)17-12-7-5-11(9-15)6-8-12/h2-8H,1H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKODVSVEXUYNGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(2,4-dimethoxyphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B4428044.png)
![1-[(4-bromobenzyl)sulfonyl]piperidine](/img/structure/B4428051.png)
![N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4428054.png)


![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B4428073.png)
![methyl 4-{3-[({[1-(4-chlorophenyl)cyclopropyl]carbonyl}amino)methyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B4428074.png)

![ethyl (8-isobutyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetate](/img/structure/B4428085.png)
![6-butyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4428111.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B4428119.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4428138.png)